Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate structure
92235-34-2 structure
상품 이름:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
CAS 번호:92235-34-2
MF:C9H16N2O3
메가와트:200.234942436218
MDL:MFCD03426144
CID:800532
PubChem ID:10750535

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate 화학적 및 물리적 성질

이름 및 식별자

    • (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
    • (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester
    • (S)-BOC-3-AMINO-2-PYRROLIDINONE
    • (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
    • Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
    • FD1232
    • (S)-(-)-3-Boc-aminopyrrolidin-2-one
    • Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
    • tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
    • (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester
    • [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu
    • [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)
    • Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
    • (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one
    • (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate
    • tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate
    • (S)-Boc-3-amino-2-pyrrolidinone,97%
    • MDL: MFCD03426144
    • 인치: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
    • InChIKey: DVWCHAUBYVZILO-LURJTMIESA-N
    • 미소: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C

계산된 속성

  • 정밀분자량: 200.116092g/mol
  • 표면전하: 0
  • XLogP3: 0.4
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 회전 가능한 화학 키 수량: 3
  • 동위원소 질량: 200.116092g/mol
  • 단일 동위원소 질량: 200.116092g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 67.4Ų
  • 중원자 수량: 14
  • 복잡도: 245
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • PSA: 67.43000
  • LogP: 1.11930

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate 보안 정보

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate 세관 데이터

  • 세관 번호:2933790090
  • 세관 데이터:

    ?? ?? ??:

    2933790090

    개요:

    2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

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    요약:

    2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94020-100MG
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 95%
100MG
¥ 237.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94020-250MG
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 95%
250MG
¥ 409.00 2023-04-12
Chemenu
CM119143-5g
(S)-3-(Boc-amino)-2-pyrrolidone
92235-34-2 97%
5g
$808 2021-08-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064989-5g
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
92235-34-2 97%
5g
¥6358.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064989-1g
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
92235-34-2 97%
1g
¥1187.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94020-1G
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 95%
1g
¥ 1,082.00 2023-04-12
Enamine
EN300-3068166-0.5g
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 95%
0.5g
$218.0 2023-09-05
Enamine
EN300-3068166-10.0g
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 95%
10.0g
$1594.0 2023-07-06
eNovation Chemicals LLC
D588039-10g
(S)-Boc-3-amino-2-pyrrolidinone
92235-34-2 97%
10g
$2500 2023-09-03
Chemenu
CM119143-1g
(S)-3-(Boc-amino)-2-pyrrolidone
92235-34-2 97%
1g
$*** 2023-05-29

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
참조
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

합성 방법 2

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ;  15 min, rt → 60 °C; 4 h, 60 °C
참조
Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors
, United States, , ,

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Diethyl ether ;  rt
참조
Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
참조
Protein synthesis with conformationally constrained cyclic dipeptides
Zhang, Chao; Bai, Xiaoguang; Dedkova, Larisa M.; Hecht, Sidney M., Bioorganic & Medicinal Chemistry, 2020, 28(22),

합성 방법 5

반응 조건
1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ;  5 min, reflux
참조
Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids
Chulin, A. N.; Rodionov, I. L.; Baidakova, L. K.; Rodionova, L. N.; Balashova, T. A.; et al, Journal of Peptide Science, 2005, 11(3), 175-186

합성 방법 6

반응 조건
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
참조
Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  15 min, rt → 60 °C; 4 h, 60 °C
참조
Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  Hydroxybenzotriazole Solvents: Tetrahydrofuran
참조
Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa
Ewing, William R.; Becker, Michael R.; Manetta, Vincent E.; Davis, Roderick S.; Pauls, Henry W.; et al, Journal of Medicinal Chemistry, 1999, 42(18), 3557-3571

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 d, rt
참조
A flexible approach to (S)-3-amino-2-pyrrolidinone derivatives
Tang, Tian; Zhu, Chen; Huang, Pei-Qiang, Heterocycles, 2004, 64, 121-128

합성 방법 10

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ;  overnight, rt; 2 h, reflux
참조
Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK.
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
참조
Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  15 min, 60 °C; 4 h, 60 °C
참조
Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors
, United States, , ,

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
A860133
순결:99%
재다:5g
가격 ($):625.0